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molecular formula C9H11N3O2 B181397 4-(N-Allylamino)-3-nitroaniline CAS No. 160219-76-1

4-(N-Allylamino)-3-nitroaniline

Cat. No. B181397
M. Wt: 193.2 g/mol
InChI Key: CXRMOOSWBWJUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05685881

Procedure details

Synthesis and working up as for compound 1, but with 4-chloro-3-nitrobenzoic acid instead of 4-fluoro-3-nitroaminobenzene. Yellow crystals, melting point 195°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](N)[CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][CH:12]=[CH2:13])([O-:3])=[O:2].ClC1C=CC([C:20]([OH:22])=[O:21])=CC=1[N+]([O-])=O>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][CH:12]=[CH2:13])[C:20]([OH:22])=[O:21])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NCC=C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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